molecular formula C15H11ClN2 B7761069 2-(2-Chlorostyryl)-1H-benzimidazole

2-(2-Chlorostyryl)-1H-benzimidazole

Cat. No. B7761069
M. Wt: 254.71 g/mol
InChI Key: WHHNWSFTYQCCST-MDZDMXLPSA-N
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Description

2-(2-Chlorostyryl)-1H-benzimidazole is a useful research compound. Its molecular formula is C15H11ClN2 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Chlorostyryl)-1H-benzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Chlorostyryl)-1H-benzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • DNA Topoisomerase Inhibitors : Benzimidazole derivatives, including 1H-benzimidazole, are known for their biological properties, such as antimicrobial activities. They are active as inhibitors of type I DNA topoisomerases, which are enzymes involved in DNA replication (Alpan, Gunes, & Topçu, 2007).

  • Corrosion Inhibition : Benzimidazole derivatives, including compounds like 2-aminobenzimidazole and 2-(2-pyridyl)benzimidazole, have been studied for their inhibitive action against the corrosion of iron in hydrochloric acid solutions. These compounds act by adsorbing onto the iron surface (Khaled, 2003).

  • Synthesis Techniques : The synthesis of 2-substituted benzimidazoles, including compounds like 2-(pyridyl)-1H-benzimidazoles, has been improved using polyphosphoric acid as a catalyst and solvent, demonstrating a highly efficient one-pot procedure (Alcalde et al., 1992).

  • Antiinflammatory Properties : Benzimidazole-2-thione derivatives, including 1H-benzimidazoles, possess a broad spectrum of biological activities, notably antiinflammatory activity. Molecular docking experiments suggest significant binding interactions with the cox-2 enzyme, indicating potential therapeutic applications (Ganji & Agrawal, 2020).

  • Antibacterial and Anticancer Activity : Certain benzimidazole derivatives have been synthesized and evaluated for their antibacterial activities against pathogenic bacteria and their cytotoxicity effect against human liver cancer cell lines, indicating their potential as clinical drugs for microbial infections and tumor inhibition (Khalifa et al., 2018).

  • Novel Synthesis Methods : The synthesis of pyrido[1,2-a]benzimidazoles, which are of interest in medicinal and materials chemistry, has been improved by developing new methods for intramolecular transition-metal-catalyzed CN bond formation, enhancing the scope and yield of these compounds (Masters et al., 2011).

  • Oilfield Applications : 2-(2-pyridyl)benzimidazole has been assessed as a CO2 corrosion inhibitor for steel in oilfield environments, showing increased corrosion resistance under various conditions, making it a potential green corrosion inhibitor for oilfield applications (Onyeachu et al., 2019).

properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-10H,(H,17,18)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHNWSFTYQCCST-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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